Hepatocellular targeted α-tocopherol based pH sensitive galactosylated lipids: design, synthesis and transfection studies†

MedChemComm Pub Date: 2017-12-06 DOI: 10.1039/C7MD00503B

Abstract

Receptor mediated gene delivery to the liver offers advantages in treating genetic disorders such as hemophilia and hereditary tyrosinemia type I (HTI). Prior findings demonstrated that tethering the D-galactose head group to cationic lipids directs genes to the liver via asialoglycoprotein receptors (ASGPRs). In our continued efforts to develop safer and efficient lipofectins, we demonstrated that cationic lipids bearing α-tocopherol, an antioxidant, as a hydrophobic domain could deliver genes efficiently with high safety profiles in multiple cell lines. Towards developing ASGPR targeted pH sensitive cationic lipids, we have designed a galactosylated cationic lipid (Toc-Gal) with α-tocopherol as the hydrophobic core covalently connected with a pH responsive triazole moiety and a non-targeting control lipid (Toc-OH) without the galactose head group. In this study, we present the design and synthesis of a pH sensitive galactosylated cationic lipid (Toc-Gal), its comparative transfection biology, cellular uptake studies, serum stability and cytotoxicity profiles in both ASGPR positive and negative liver cells, i.e. HepG2 and SK-Hep-1, respectively.

Recommended Literature

- [1] Oriented aggregation of calcium silicate hydrate platelets by the use of comb-like copolymers†

- [2] UV-curable self-matting waterborne polyurethane acrylate coating via self-wrinkled surface during curing in open-air

- [3] Opportunities for intermediate temperature renewable ammonia electrosynthesis†

- [4] Quantitation of thiol metabolites from mammalian cells using fluorous tagging and HILIC-MS†

- [5] PANDAR: a pivotal cancer-related long non-coding RNA in human cancers

- [6] Enhanced photocatalytic degradation of congo red by solvothermally synthesized CuInSe2–ZnO nanocomposites†

- [7] Enhanced cytotoxicity of indenyl molybdenum(ii) compounds bearing a thiophene function†

- [8] Nonclassical crystal growth and growth rate hysteresis observed during the growth of curcumin in impure solutions†

- [9] A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines†

- [10] Facile fabrication of red phosphorus/TiO2 composites for lithium ion batteries

Journal Name:MedChemComm

Research Products

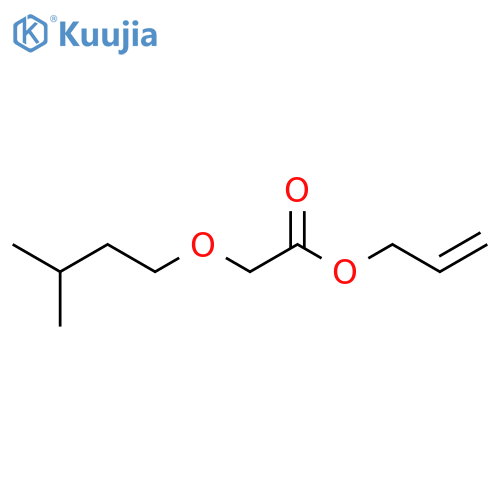

-

CAS no.: 170643-02-4

-

CAS no.: 10277-44-8

-

CAS no.: 13539-59-8